methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a tetraazole ring, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common approach starts with the preparation of the 2-fluorophenyl-1H-1,2,3,4-tetraazole intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and tetraazole ring can form specific interactions with these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 4-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is unique due to its combination of a fluorophenyl group, a tetraazole ring, and a thiophene carboxylate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 3-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S2/c1-24-14(23)13-10(6-7-25-13)17-12(22)8-26-15-18-19-20-21(15)11-5-3-2-4-9(11)16/h2-7H,8H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMEVBEMMAMHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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